3-Aminopyrrolidin-2-one hydrochloride chemical properties
3-Aminopyrrolidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Aminopyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminopyrrolidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional pyrrolidinone scaffold, combined with two distinct and versatile functional groups—a primary amine and a lactam—makes it an invaluable starting material for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, intended to equip researchers and drug development professionals with the technical insights required to effectively utilize this scaffold in their work. We will delve into its spectroscopic signatures, predictable reactivity, stereocontrolled synthesis, and established role in the development of therapeutics, particularly in areas such as antibacterial and central nervous system (CNS) agents.[1]
Introduction: The Strategic Value of the 3-Aminopyrrolidin-2-one Scaffold
The five-membered pyrrolidine ring is a ubiquitous motif in pharmaceuticals and natural products. Unlike flat aromatic systems, its sp³-hybridized, non-planar structure allows for a more thorough exploration of three-dimensional chemical space, a critical factor for achieving high binding affinity and selectivity for biological targets.[1][2] 3-Aminopyrrolidin-2-one, as a functionalized derivative, embodies several strategic advantages:
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Chirality: The molecule possesses a stereocenter at the C3 position. Access to enantiomerically pure forms, such as (R)- and (S)-3-aminopyrrolidin-2-one hydrochloride, is crucial as the biological activity of a drug often resides in a single enantiomer.[1]
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Orthogonal Reactivity: The primary amine (as its hydrochloride salt) and the cyclic amide (lactam) offer two points for chemical modification. The amine can be readily functionalized after basification, while the lactam can undergo various transformations, enabling the systematic construction of diverse molecular libraries to optimize pharmacological profiles.[1]
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Pharmacokinetic Influence: Incorporation of this scaffold can significantly influence key drug-like properties, including aqueous solubility (enhanced by the polar amine and lactam), lipophilicity, and metabolic stability.[1]
This guide serves as a technical deep-dive into the core chemical properties that underpin the utility of 3-Aminopyrrolidin-2-one hydrochloride as a premier building block in drug discovery.
Physicochemical and Structural Properties
The fundamental properties of 3-Aminopyrrolidin-2-one hydrochloride are summarized below. While extensive experimental data for properties like melting point and solubility are not widely published, the available information and computational predictions provide a solid foundation for its use.
| Property | Value | Source(s) |
| CAS Number | 117879-49-9 | [3] |
| Molecular Formula | C₄H₉ClN₂O | [3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Purity (Typical) | ≥97% | [3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| logP (Computed) | -0.7446 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Stereochemistry: The absolute configuration at the C3 position is designated as either (R) or (S). The stereochemistry is typically established during synthesis by starting from a chiral precursor, such as L-aspartic acid (for the (S)-enantiomer) or trans-4-hydroxy-L-proline.[1][5] Maintaining stereochemical integrity throughout the synthesis is paramount to ensuring the desired biological outcome.
Spectroscopic and Analytical Characterization: An Interpretive Guide
While a definitive, publicly available set of spectra is scarce, the structure of 3-Aminopyrrolidin-2-one hydrochloride allows for a robust prediction of its spectroscopic features. This section serves as an interpretive guide for researchers to verify the identity and purity of the compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.
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¹H NMR: In a suitable solvent like D₂O or DMSO-d₆, the proton spectrum is expected to show:
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-NH₃⁺ Protons: A broad signal, typically downfield, which may exchange with D₂O.
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Lactam N-H Proton: A broad singlet, often around 8-9 ppm in DMSO-d₆.
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C3-H (Methine): A multiplet, coupled to the adjacent C4 methylene protons. Its chemical shift will be influenced by the adjacent electron-withdrawing amine and carbonyl groups.
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C4-CH₂ (Methylene): A complex multiplet pattern due to coupling with both C3-H and C5-CH₂ protons. The two protons are diastereotopic and may appear as separate signals.
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C5-CH₂ (Methylene): A multiplet, coupled to the C4-CH₂ protons and potentially the lactam N-H.
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¹³C NMR: The carbon spectrum provides key information about the carbon framework:
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C2=O (Lactam Carbonyl): The most downfield signal, typically in the range of 170-180 ppm.[6]
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C3 (Methine): Carbon bearing the amino group, expected around 45-55 ppm.
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C5 (Methylene): Methylene carbon adjacent to the lactam nitrogen, expected around 40-50 ppm.
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C4 (Methylene): The remaining methylene carbon, typically the most upfield signal of the ring carbons, around 25-35 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups. For a solid sample (e.g., KBr pellet or ATR), the spectrum should exhibit characteristic absorption bands.[7][8]
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~3400 cm⁻¹: Lactam N-H stretch.
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~2500-3000 cm⁻¹: A very broad and strong absorption characteristic of the ammonium salt (-NH₃⁺) stretching vibrations.[9]
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~1680-1720 cm⁻¹: A strong, sharp C=O stretch, characteristic of a five-membered ring lactam (γ-lactam).
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~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations for the ammonium group.
Mass Spectrometry (MS)
Mass spectrometry provides information on molecular weight and fragmentation patterns, which can confirm the structure.
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Ionization: Using electrospray ionization in positive mode (ESI+), the expected primary ion would not be the hydrochloride salt itself, but the protonated free base ([M+H]⁺) at an m/z corresponding to the molecular weight of 3-aminopyrrolidin-2-one (100.12 g/mol ) plus a proton, resulting in a peak at m/z ≈ 101.1 .
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Fragmentation: Tandem MS (MS/MS) of the m/z 101.1 ion would likely proceed through characteristic pathways for protonated amines and lactams.[10][11]
Caption: Predicted ESI-MS/MS fragmentation of 3-Aminopyrrolidin-2-one.
Synthesis and Manufacturing
The synthesis of enantiomerically pure 3-Aminopyrrolidin-2-one hydrochloride is a critical process. A common and effective strategy for producing the (S)-enantiomer begins with the readily available chiral precursor, L-aspartic acid.[12][13] The causality behind this choice is that the stereocenter of L-aspartic acid is retained and transformed into the desired C3 stereocenter of the final product.
Representative Synthetic Protocol: (S)-3-Aminopyrrolidin-2-one from L-Aspartic Acid
The following protocol is a representative sequence based on established chemical transformations.[12][13] Each step is designed to achieve a specific transformation while protecting other reactive groups and maintaining stereochemical purity.
Caption: Synthetic workflow for (S)-3-Aminopyrrolidin-2-one hydrochloride.
Step-by-Step Methodology:
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N-Protection: L-Aspartic acid is dissolved in a suitable solvent system (e.g., aqueous dioxane). A protecting group precursor, such as Di-tert-butyl dicarbonate ((Boc)₂O), is added in the presence of a base (e.g., NaOH) to yield N-Boc-L-aspartic acid. The Boc group is chosen for its stability and ease of removal under acidic conditions.
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Anhydride Formation: The N-Boc-L-aspartic acid is treated with acetic anhydride at reduced temperature to form N-Boc-aspartic anhydride. This activates the carboxylic acid groups for the subsequent reduction.
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Selective Reduction: The anhydride is dissolved in a solvent like THF or DME and treated with a reducing agent such as sodium borohydride (NaBH₄). The choice of reducing agent and reaction conditions is critical to selectively reduce one carbonyl group to an alcohol, which is then further reduced to a methylene, leading to an N-Boc-4-amino-3-hydroxybutanoic acid intermediate that cyclizes.
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Lactam Formation: The reaction mixture from the reduction step is often heated or treated with acid to facilitate intramolecular cyclization (dehydration) to form the stable five-membered lactam ring, yielding N-Boc-(S)-3-aminopyrrolidin-2-one.
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Deprotection and Salt Formation: The N-Boc protected lactam is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in the same solvent is added. This cleaves the Boc group and protonates the newly freed primary amine, causing the desired (S)-3-Aminopyrrolidin-2-one hydrochloride to precipitate as a solid, which can then be isolated by filtration.
Chemical Reactivity and Stability
The synthetic utility of 3-Aminopyrrolidin-2-one hydrochloride stems from the predictable reactivity of its two functional groups. It is important to recognize that in its salt form, the primary amine is protonated (-NH₃⁺) and is therefore not nucleophilic. To engage the amine in reactions, it must first be deprotonated by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).
Caption: Reactivity map for the 3-Aminopyrrolidin-2-one scaffold.
Reactions at the Amino Group
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N-Acylation: The free amine is an excellent nucleophile and reacts readily with acylating agents (acid chlorides, anhydrides) in the presence of a non-nucleophilic base to form amides.
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N-Alkylation: The amine can be alkylated using alkyl halides. For more controlled mono-alkylation, reductive amination with an aldehyde or ketone is the preferred method.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides.
Reactions at the Lactam Ring
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Hydrolysis: The lactam amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding 4-aminobutanoic acid derivative.[14]
-
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group, converting the pyrrolidin-2-one ring into a pyrrolidine.
Stability and Storage
3-Aminopyrrolidin-2-one hydrochloride is a crystalline solid and is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container at room temperature to protect it from moisture.[3] The free base is more susceptible to oxidation and should be handled under an inert atmosphere.
Applications in Medicinal Chemistry
The 3-Aminopyrrolidin-2-one scaffold is a validated component in the design of numerous therapeutic agents. Its value lies in its ability to serve as a rigid, chiral core from which substituents can be projected into the binding pockets of biological targets.
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Antibacterial Agents: This scaffold is a key intermediate in the synthesis of certain quinolone antibiotics. The amino group is often functionalized to become part of the C7 substituent, which is critical for antibacterial potency and spectrum.[1][12]
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CNS-Active Compounds: The defined three-dimensional structure of the pyrrolidinone ring is ideal for designing ligands that interact with specific receptors and enzymes in the central nervous system.[1]
-
Enzyme Inhibitors: The free base form has been utilized in the preparation of conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).[4]
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Modulators of Protein Aggregation: Derivatives have been prepared to inhibit the release and/or synthesis of β-amyloid peptide, a key target in Alzheimer's disease research.[4]
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety protocols must be followed when handling 3-Aminopyrrolidin-2-one hydrochloride.
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Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
References
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- 4. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 14. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
